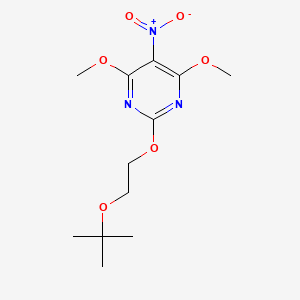![molecular formula C12H9ClO2S B14194214 4-[(2-Chloroprop-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one CAS No. 831225-66-2](/img/structure/B14194214.png)
4-[(2-Chloroprop-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Chloroprop-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one is a chemical compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a benzopyran ring system substituted with a chloropropenyl sulfanyl group. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 4-[(2-Chloroprop-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-hydroxy-2H-1-benzopyran-2-one with 2-chloroprop-2-en-1-yl sulfide under basic conditions. The reaction typically proceeds through nucleophilic substitution, where the hydroxyl group of the benzopyran is replaced by the chloropropenyl sulfanyl group. Industrial production methods may involve the use of hydrazine hydrate and alkali to facilitate the reaction .
Analyse Chemischer Reaktionen
4-[(2-Chloroprop-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative using reducing agents like lithium aluminum hydride.
Substitution: The chloropropenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives
Wissenschaftliche Forschungsanwendungen
4-[(2-Chloroprop-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 4-[(2-Chloroprop-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one involves its interaction with various molecular targets. The compound can form reactive intermediates, such as thiiranium ions, which can interact with nucleophiles in biological systems. These interactions can lead to the inhibition of key enzymes or the disruption of cellular processes, contributing to its biological activities .
Vergleich Mit ähnlichen Verbindungen
4-[(2-Chloroprop-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one can be compared with other benzopyran derivatives and chloropropenyl sulfides. Similar compounds include:
- 4-[(2-Chloroprop-2-en-1-yl)sulfanyl]benzene
- 2-{2-[(2-chloroprop-2-en-1-yl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}
- Bis(2-chloroprop-2-en-1-yl)sulfide
These compounds share structural similarities but may differ in their reactivity, biological activities, and applications.
Eigenschaften
CAS-Nummer |
831225-66-2 |
|---|---|
Molekularformel |
C12H9ClO2S |
Molekulargewicht |
252.72 g/mol |
IUPAC-Name |
4-(2-chloroprop-2-enylsulfanyl)chromen-2-one |
InChI |
InChI=1S/C12H9ClO2S/c1-8(13)7-16-11-6-12(14)15-10-5-3-2-4-9(10)11/h2-6H,1,7H2 |
InChI-Schlüssel |
QYKOQNNTSFVIGI-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CSC1=CC(=O)OC2=CC=CC=C21)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[Dimethyl(phenyl)silyl]hex-4-yn-1-ol](/img/structure/B14194131.png)
![1-[2-(2-Chlorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14194139.png)
![3-[4-(2-Amino-2-oxoethoxy)-3-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B14194146.png)
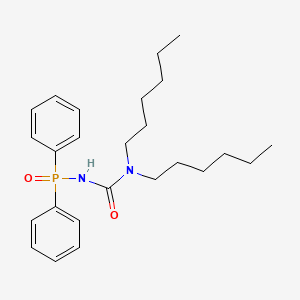
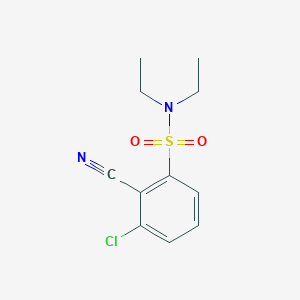
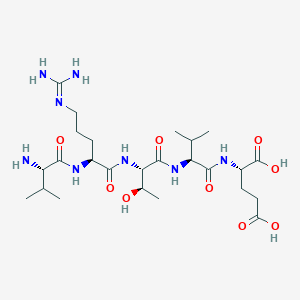
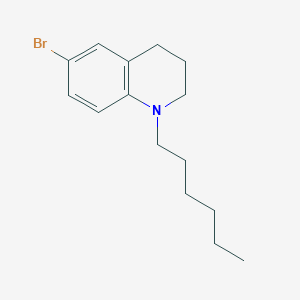

![4-Chloro-3-methyl-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14194195.png)
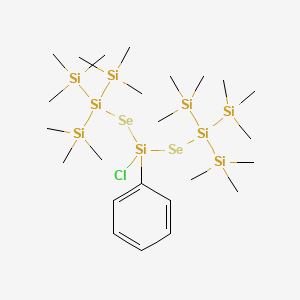

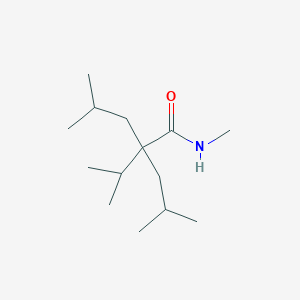
![5-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14194223.png)
